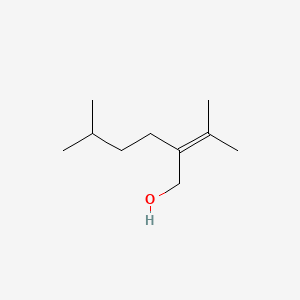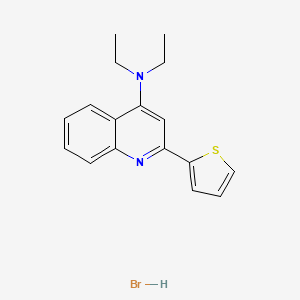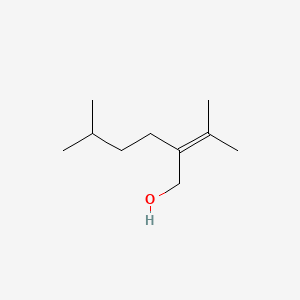![molecular formula C54H38 B11957633 4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl CAS No. 90507-78-1](/img/structure/B11957633.png)
4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and phenyl groups connected through a hexadiynyl chain
准备方法
The synthesis of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl typically involves multiple steps, including the formation of biphenyl intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acid derivatives and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Pharmaceutical Research: The compound’s derivatives are studied for potential therapeutic applications.
作用机制
The mechanism of action of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl involves its interaction with specific molecular targets, depending on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In chemical sensors, it interacts with analytes through non-covalent interactions, leading to detectable changes in its electronic properties.
相似化合物的比较
Similar compounds include other biphenyl derivatives and polyphenyl compounds. Compared to these, 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is unique due to its extended conjugated system and multiple phenyl groups, which enhance its electronic properties and make it suitable for advanced applications in materials science and organic electronics.
Similar compounds include:
- Biphenyl
- Terphenyl
- Polyphenyl derivatives
These compounds share structural similarities but differ in their specific applications and electronic properties.
属性
CAS 编号 |
90507-78-1 |
|---|---|
分子式 |
C54H38 |
分子量 |
686.9 g/mol |
IUPAC 名称 |
1-phenyl-4-[1,1,6,6-tetraphenyl-6-(4-phenylphenyl)hexa-2,4-diynyl]benzene |
InChI |
InChI=1S/C54H38/c1-7-21-43(22-8-1)45-33-37-51(38-34-45)53(47-25-11-3-12-26-47,48-27-13-4-14-28-48)41-19-20-42-54(49-29-15-5-16-30-49,50-31-17-6-18-32-50)52-39-35-46(36-40-52)44-23-9-2-10-24-44/h1-18,21-40H |
InChI 键 |
XTWYXWIKPNUKLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)






